(Z)-2-Hydroxy Doxepin

Description

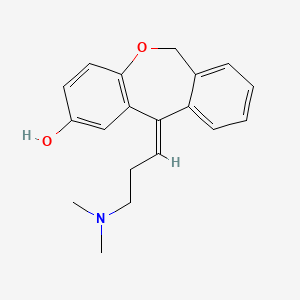

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H21NO2 |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-ol |

InChI |

InChI=1S/C19H21NO2/c1-20(2)11-5-8-17-16-7-4-3-6-14(16)13-22-19-10-9-15(21)12-18(17)19/h3-4,6-10,12,21H,5,11,13H2,1-2H3/b17-8- |

InChI Key |

GRQPGTWGEQWMMM-IUXPMGMMSA-N |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)O |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Z 2 Hydroxy Doxepin

Strategies for Stereoselective Synthesis of (Z)-2-Hydroxy Doxepin (B10761459)

Achieving the desired (Z) configuration of 2-Hydroxy Doxepin necessitates stereoselective synthetic strategies. These approaches are designed to favor the formation of one stereoisomer over others, a critical aspect in medicinal chemistry where different isomers can exhibit varied biological activities.

The synthesis of specific stereoisomers of doxepin and its metabolites can be approached through enantioselective and diastereoselective methods. While the direct stereoselective synthesis of (Z)-2-Hydroxy Doxepin is not extensively detailed in the provided results, the broader context of synthesizing chiral amines and related structures points to potential strategies. For instance, diastereodivergent and enantioselective approaches have been developed for the synthesis of syn- and anti-1,2-diamines using 2-azatrienes and copper-catalyzed reductive couplings. chemrxiv.org Such principles of using chiral catalysts and ligands to control stereochemical outcomes could be adapted to the synthesis of hydroxylated doxepin derivatives. The goal would be to introduce the hydroxyl group and control the geometry of the exocyclic double bond in a stereocontrolled manner.

Acid catalysis plays a significant role in the synthesis of doxepin, influencing the ratio of the E and Z isomers. researchgate.netijper.org The synthesis of doxepin itself involves an acid-catalyzed dehydration reaction, which leads to the formation of both E and Z isomers. researchgate.netijper.org Studies have shown that the choice of acid catalyst can affect the isomeric ratio, with both HPLC and NMR analysis indicating the E-isomer as the major component in the synthesis of the parent doxepin. researchgate.netijper.org

Furthermore, it has been demonstrated that the (Z) isomer of a doxepin derivative can be converted to the (E) isomer. For example, (Z)-2-Hydroxy-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo[b,e]oxepin can be dissolved in a mixture of hydrochloric acid and methanol (B129727) and heated to yield the (E) isomer. google.comgoogle.com This indicates that acidic conditions can facilitate isomerization, a crucial factor to control when aiming for the synthesis of the specific (Z) isomer.

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound involves the strategic manipulation of precursor molecules and a series of intermediate transformations. A common precursor for doxepin and its derivatives is dibenzo[b,e]oxepin-11(6H)-one. researchgate.net A novel and efficient synthesis of this key intermediate has been developed through the direct intramolecular ortho-acylation of readily available 2-(phenoxymethyl)benzoic acids, utilizing a cooperative system of FeCl2 and Cl2CHOCH3. researchgate.net

The synthesis of (Z)-2-Hydroxy-11-(3-methylaminopropylidene)-6,11-dihydrodibenzo[b,e]oxepin can be achieved from 2-methoxy-11-(3-methylaminopropyl)-6,11-dihydrodibenzo[b,e]oxepin. This transformation is accomplished by heating the precursor with glacial acetic acid and hydriodic acid, followed by extraction and purification. google.com This demethylation and subsequent workup yield the desired hydroxylated product.

Derivatization for Analytical and Biochemical Studies

Chemical derivatization is a key strategy for enhancing the detectability and chromatographic behavior of analytes, including this compound, in various analytical and biochemical assays. nih.gov This is particularly important for improving sensitivity and selectivity in techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). nih.govnih.gov

For the analysis of doxepin and its metabolites, including hydroxylated forms, derivatization with reagents like trifluoroacetic anhydride (B1165640) has been employed prior to GC-MS analysis. nih.govoup.com This converts the polar hydroxyl and amine groups into less polar and more volatile derivatives, improving their chromatographic properties. Another approach involves derivatization with MSTFA/ammonium (B1175870) iodide/ethanethiol reagent, which produces more stable derivatives for GC-MS analysis. oup.com

In the context of HPLC, derivatization can be used to introduce chromophores or fluorophores to enhance UV or fluorescence detection. nih.gov For LC-MS analysis, derivatization can improve ionization efficiency. While specific derivatization agents for this compound are not explicitly mentioned, general strategies for derivatizing hydroxyl groups, such as with p-toluenesulfonyl isocyanate (PTSI), have been reported for other complex molecules to improve their detection in mass spectrometry. nih.gov

Biochemical Transformations and Metabolic Pathways of Z 2 Hydroxy Doxepin Non Clinical Focus

Enzymatic Formation of 2-Hydroxylated Doxepin (B10761459) Species

The hydroxylation of doxepin is a critical step in its metabolism, primarily catalyzed by the cytochrome P450 (CYP) enzyme system. wikipedia.org This process exhibits significant stereospecificity, with different isomers of doxepin being preferentially metabolized by specific CYP isoforms.

In vitro studies using human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP2D6 as the major enzyme responsible for the hydroxylation of doxepin. caldic.comnih.govresearchgate.net A striking feature of this metabolic pathway is its exclusive stereospecificity for the (E)-isomer of doxepin. caldic.comnih.govresearchgate.net Research has shown that (E)-doxepin and its N-desmethyl metabolite, (E)-N-desmethyldoxepin, are hydroxylated with high affinity by both human liver microsomes and recombinant CYP2D6. caldic.comnih.gov The Michaelis-Menten constant (Km) for this reaction is in the range of 5-8 μM, indicating a high-affinity interaction. caldic.comnih.govpharmgkb.org

Conversely, there is no evidence to suggest that (Z)-doxepin undergoes hydroxylation to form (Z)-2-Hydroxy Doxepin. caldic.comnih.govpharmgkb.org Metabolic consumption experiments have demonstrated that the consumption of (E)-doxepin is significantly greater than that of (Z)-doxepin in the presence of active CYP2D6. caldic.comnih.gov Furthermore, quinidine, a selective inhibitor of CYP2D6, effectively inhibits the consumption of (E)-doxepin but has no effect on the metabolism of (Z)-doxepin. caldic.comnih.gov This pronounced preference of CYP2D6 for the (E)-isomer means that this compound is not a direct metabolite of (Z)-doxepin via this primary hydroxylation pathway. caldic.comnih.govresearchgate.net

While CYP2D6 is the principal enzyme in doxepin hydroxylation, other CYP isoforms such as CYP2C19, CYP1A2, CYP2C9, and CYP3A4 are involved in other metabolic pathways of doxepin, primarily N-demethylation. caldic.comwikipedia.org However, their role in the formation of 2-hydroxylated species is considered minor to negligible, especially in comparison to the highly specific action of CYP2D6 on the (E)-isomer. caldic.comnih.govwikipedia.org

Current research primarily focuses on the cytochrome P450 system for the oxidative metabolism of doxepin. While other oxidative enzyme systems exist in the liver, their involvement in the specific 2-hydroxylation of doxepin has not been significantly documented in the available scientific literature. The dominant and stereospecific role of CYP2D6 in hydroxylating the (E)-isomer appears to be the most significant oxidative transformation for this position on the doxepin molecule. caldic.comnih.govresearchgate.net

Subsequent Biotransformations of this compound

Following the initial oxidative metabolism, doxepin and its metabolites undergo further biotransformations, primarily through conjugation reactions. These pathways increase the water solubility of the metabolites, facilitating their excretion from the body.

Glucuronidation is a major phase II metabolic pathway for doxepin and its hydroxylated metabolites. wikipedia.orgpharmgkb.org This process involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). oup.com While the direct glucuronidation of this compound is not explicitly detailed due to its limited formation, the glucuronidation of the more prevalent (E)-2-hydroxydoxepin is a known metabolic step. pharmgkb.orgdrugbank.com

Several UGT isoforms are implicated in the glucuronidation of tricyclic antidepressants. UGT1A4 is known to metabolize these compounds. oup.comnih.gov In vitro studies have also suggested the involvement of other UGT isoforms in the glucuronidation of various drugs, with some exhibiting overlapping substrate specificities. corning.comnih.gov For instance, UGT2B10 has been identified as an enzyme that, like UGT1A4, catalyzes the N-glucuronidation of many clinically relevant compounds. corning.com Doxepin itself has been shown to be a substrate for UGT1A4. oup.com In vitro kinetic studies of tertiary amine glucuronidation have been performed for doxepin, though specific kinetic parameters for this compound are not available. nih.gov

| UGT Isoform | Substrates | Notes |

|---|---|---|

| UGT1A4 | Tricyclic antidepressants (including doxepin), some antipsychotics. oup.comnih.gov | Catalyzes N-glucuronidation of primary, secondary, and tertiary amines. nih.gov |

| UGT2B10 | Compounds with aliphatic tertiary amines or aromatic N-heterocyclic groups. corning.com | Shows overlapping substrate specificity with UGT1A4. corning.com |

While glucuronidation is a prominent conjugation pathway for doxepin metabolites, the involvement of other pathways such as sulfation has not been extensively documented in the context of this compound. Sulfation, catalyzed by sulfotransferases (SULTs), is another important phase II reaction for many drugs and endogenous compounds. However, the current body of scientific literature on doxepin metabolism primarily emphasizes glucuronidation as the key conjugation step for its hydroxylated metabolites.

Stereoselective Metabolism of Doxepin and Its Metabolites in In Vitro Systems

The metabolism of doxepin is characterized by a high degree of stereoselectivity, which has been demonstrated in various in vitro systems. caldic.comnih.govnih.gov This stereoselectivity is evident in both the initial oxidative steps and subsequent transformations.

As previously discussed, the hydroxylation of doxepin is exclusively stereospecific for the (E)-isomer, with CYP2D6 being the responsible enzyme. caldic.comnih.gov In contrast, the N-demethylation of doxepin to nordoxepin (desmethyldoxepin) shows a different pattern of stereoselectivity. In human liver microsomes, the rate of (Z)-doxepin N-demethylation has been observed to exceed that of (E)-doxepin at higher concentrations. caldic.comnih.govpharmgkb.org This N-demethylation is primarily catalyzed by CYP2C19, with minor contributions from CYP1A2 and CYP2C9. wikipedia.org

The differential metabolism of the (E) and (Z) isomers leads to an enrichment of certain metabolites. For instance, the faster metabolism of the (E)-isomers of both doxepin and N-desmethyldoxepin, particularly through hydroxylation by CYP2D6, results in an apparent enrichment of (Z)-N-desmethyldoxepin in vivo. caldic.comnih.gov In vitro studies have shown that (Z)-N-desmethyldoxepin appears to be a terminal oxidative metabolite, as it is not readily hydroxylated. caldic.comnih.govncats.io There is no evidence of interconversion between the (Z) and (E) isomers during metabolism in either rat or human liver homogenates. nih.gov

| Metabolic Pathway | Preferred Isomer | Primary Enzyme(s) | Key Findings |

|---|---|---|---|

| Hydroxylation | (E)-doxepin and (E)-N-desmethyldoxepin caldic.comnih.gov | CYP2D6 caldic.comnih.govresearchgate.net | Exclusively stereospecific for the E-isomers; no evidence of Z-doxepin hydroxylation. caldic.comnih.gov |

| N-demethylation | (Z)-doxepin (at higher concentrations) caldic.comnih.govpharmgkb.org | CYP2C19 (>50%), CYP1A2, CYP2C9 wikipedia.org | Rate of Z-doxepin N-demethylation can exceed that of the E-isomer. caldic.comnih.gov |

Liver Microsomal and Hepatocyte Incubation Studies

In vitro studies utilizing human liver microsomes are fundamental for elucidating the primary metabolic pathways of xenobiotics. Investigations into doxepin metabolism have revealed a pronounced stereospecificity, particularly concerning hydroxylation.

Research using human liver microsomes has shown that the hydroxylation of doxepin is exclusively stereospecific to the (E)-isomer. caldic.com Incubations of doxepin with human liver microsomes result in the formation of (E)-2-hydroxydoxepin, but there is no evidence for the formation of its (Z) counterpart, (Z)-2-hydroxydoxepin, under these conditions. caldic.com The primary metabolic pathway observed for the (Z)-doxepin isomer in these in vitro systems is N-demethylation, leading to the formation of (Z)-N-desmethyldoxepin. caldic.compharmgkb.org In fact, the rate of N-demethylation for (Z)-doxepin can exceed that of (E)-doxepin at higher substrate concentrations. caldic.com

Table 1: Metabolic Pathways of Doxepin Isomers in Human Liver Microsome Incubations

| Isomer | Primary Metabolic Pathway | Major Metabolite(s) Formed | Hydroxylation Observed |

| (E)-Doxepin | Hydroxylation, N-demethylation | (E)-2-hydroxydoxepin, (E)-N-desmethyldoxepin | Yes |

| (Z)-Doxepin | N-demethylation | (Z)-N-desmethyldoxepin | No |

| Data sourced from references caldic.compharmgkb.org. |

Recombinant Enzyme Assays

To identify the specific enzymes responsible for the observed metabolic transformations, researchers employ assays with recombinant enzymes. These studies have confirmed the stereoselective role of cytochrome P450 (CYP) enzymes in doxepin metabolism.

The hydroxylation of doxepin is predominantly catalyzed by CYP2D6. caldic.compharmgkb.org Recombinant CYP2D6 has been shown to hydroxylate (E)-doxepin and its metabolite, (E)-N-desmethyldoxepin, with high affinity. caldic.com Conversely, these assays have found no evidence of (Z)-doxepin hydroxylation by CYP2D6. caldic.com This enzymatic specificity explains the absence of (Z)-2-hydroxydoxepin in the metabolic outputs from human liver microsome studies.

The N-demethylation of both (E)- and (Z)-doxepin is mediated by a different set of enzymes. Co-incubation studies with specific inhibitors suggest the involvement of CYP1A2 and CYP3A4. caldic.com The primary enzyme responsible for the formation of the active metabolite N-desmethyldoxepin (nordoxepin) from both isomers is CYP2C19. pharmgkb.org

Table 2: Role of Recombinant Cytochrome P450 Enzymes in Doxepin Isomer Metabolism

| Enzyme | Metabolic Reaction | Substrate Specificity | Resulting Metabolite |

| CYP2D6 | Hydroxylation | (E)-Doxepin, (E)-N-desmethyldoxepin | (E)-2-hydroxydoxepin, (E)-2-hydroxy-N-desmethyldoxepin |

| CYP2D6 | Hydroxylation | (Z)-Doxepin | No reaction observed |

| CYP2C19 | N-demethylation | (E)- and (Z)-Doxepin | (E)- and (Z)-N-desmethyldoxepin |

| CYP1A2 | N-demethylation | (E)- and (Z)-Doxepin | (E)- and (Z)-N-desmethyldoxepin |

| CYP3A4 | N-demethylation | (E)- and (Z)-Doxepin | (E)- and (Z)-N-desmethyldoxepin |

| Data sourced from references caldic.compharmgkb.org. |

Comparative Metabolic Profiles in Preclinical Animal Models (Excluding Clinical Human Data)

Studies in preclinical animal models provide a broader understanding of metabolic pathways that may differ from human in vitro systems. In the context of this compound, animal studies suggest its formation may occur, unlike the observations in human liver microsome assays.

In a study examining doxepin metabolism in rats, the administration of doxepin enriched for the (Z)-isomer led to the isolation of (Z)-2-O-glucuronyldoxepin from bile. google.com The presence of this glucuronide conjugate strongly implies the antecedent formation of (Z)-2-hydroxydoxepin, which then undergoes phase II metabolism (glucuronidation). This indicates that, in rats, the hydroxylation of (Z)-doxepin at the 2-position is a viable metabolic pathway. google.com

Investigations in horses have also identified a more complex profile of hydroxylated metabolites. Following administration of doxepin, analysis of equine urine revealed the presence of four isomers of hydroxydoxepin and four isomers of hydroxy-desmethyldoxepin. doi.org While the exact positions of the hydroxyl groups were not determined, the presence of multiple isomers suggests that hydroxylation of both the (Z) and (E) forms of doxepin and its desmethyl metabolite occurs in this species. doi.org

Furthermore, a study using the filamentous fungus Cunninghamella elegans as a microbial model of mammalian metabolism found a range of hydroxylated doxepin metabolites. nih.gov While (E)-2-hydroxydoxepin was a major metabolite, the study also identified (Z)-8-hydroxydoxepin. nih.gov This demonstrates that hydroxylation of the Z-isomer can occur in a biological system, although not necessarily at the 2-position as seen in the rat. google.comnih.gov

Table 3: Comparative Metabolic Findings for (Z)-Doxepin Hydroxylation in Non-Clinical Models

| Model | Finding Related to (Z)-Doxepin Hydroxylation | Inferred/Identified Metabolite |

| Human Liver Microsomes | No evidence of hydroxylation. caldic.com | N/A |

| Rat (in vivo) | Isolation of the glucuronide conjugate after administration of (Z)-isomer enriched doxepin. google.com | (Z)-2-hydroxydoxepin (inferred as precursor) |

| Horse (in vivo) | Detection of four distinct hydroxydoxepin isomers. doi.org | Hydroxylated (Z)-doxepin isomers (position not specified) |

| Cunninghamella elegans | Identification of a hydroxylated (Z)-isomer metabolite. nih.gov | (Z)-8-hydroxydoxepin |

Advanced Analytical Methodologies for Detection and Quantification of Z 2 Hydroxy Doxepin

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating (Z)-2-Hydroxy Doxepin (B10761459) from complex mixtures, enabling its accurate quantification and characterization. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques utilized, often in conjunction with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of doxepin and its metabolites. nih.govinnovareacademics.in Method development for (Z)-2-Hydroxy Doxepin often focuses on optimizing the mobile phase, stationary phase, and detector to achieve adequate separation and sensitivity.

Mobile Phase and Column Selection: Reversed-phase HPLC is commonly employed, utilizing C8 or C18 columns. nih.govphenomenex.com The mobile phase composition is critical for achieving separation. A typical mobile phase might consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as phosphate (B84403) or ammonium (B1175870) formate (B1220265), to control pH and improve peak shape. nih.govhumanjournals.com For instance, a mixture of acetonitrile-methanol and ammonium formate has been successfully used for the separation of doxepin and its metabolites. nih.govresearchgate.net The use of a Kinetex Biphenyl column has been shown to provide separation of doxepin and its primary metabolite through a combination of pi-pi and polar interactions. phenomenex.com

Detection: Ultraviolet (UV) detection is a common method, with the wavelength set to maximize the absorbance of the analyte. humanjournals.com For enhanced sensitivity and selectivity, HPLC is often coupled with mass spectrometry (LC-MS). nih.gov

A study detailing the simultaneous determination of (E)- and (Z)-isomers of doxepin and desmethyldoxepin utilized a 3-micron analytical silica (B1680970) column with a mobile phase of 0.025 M phosphate, acetonitrile, and n-nonylamine (80:20:1). nih.gov Another RP-HPLC method used a mobile phase of methanol, buffer, and acetonitrile (40:30:30 v/v/v) for the analysis of doxepin. innovareacademics.in

Table 1: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Kinetex 2.6 µm Biphenyl, 50 x 2.1 mm phenomenex.com |

| Mobile Phase A | 0.1 % Formic Acid in Water phenomenex.com |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 500 µL/min phenomenex.com |

| Temperature | 40 °C phenomenex.com |

| Detection | MS/MS phenomenex.com |

| Injection Volume | 1 µL phenomenex.com |

Gas Chromatography (GC) Applications for Stereoselective Analysis

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the stereoselective analysis of doxepin and its hydroxylated metabolites. nih.gov This technique allows for the separation and quantification of the (E) and (Z) isomers.

Derivatization: To improve the volatility and thermal stability of the analytes for GC analysis, a derivatization step is often necessary. Trifluoroacetic anhydride (B1165640) is a common derivatizing agent for doxepin and its metabolites. nih.gov

Extraction: Prior to analysis, the compounds of interest must be extracted from the biological matrix. Liquid-liquid extraction using solvents like a hexane-propan-2-ol mixture or a hexane-dichloromethane mixture is a frequently used method. nih.gov Solid-phase extraction is another effective technique for isolating doxepin and its metabolites from matrices like hair. oup.com

A stereoselective GC-MS method was developed for the analysis of E- and Z-doxepin and its N-desmethyl and hydroxylated metabolites in microsomal incubation mixtures. nih.gov This method involved extraction and derivatization followed by analysis with selected ion monitoring. nih.gov Another study utilized GC combined with electron impact and positive chemical ionization MS to identify isomeric metabolites of doxepin in equine serum and urine. doi.org

Table 2: GC-MS Method Validation Parameters for Doxepin and Desmethyldoxepin in Hair

| Parameter | Doxepin | Desmethyldoxepin |

|---|---|---|

| Linear Range | 0.25-20 ng/mg | 0.25-20 ng/mg |

| Correlation Coefficient (r) | 0.984 | 0.985 |

| Limit of Quantitation | 0.25 ng/mg | 0.25 ng/mg |

Data from a study on the detection of doxepin and its major metabolite in hair. oup.com

Chiral Chromatography for Isomeric Resolution

The separation of enantiomers and diastereomers is crucial in pharmaceutical analysis, as different isomers can exhibit distinct pharmacological activities. wikipedia.org Chiral chromatography is the primary technique for achieving this separation.

Chiral Stationary Phases (CSPs): The key to chiral chromatography is the use of a chiral stationary phase that interacts differently with the enantiomers, leading to their separation. Cyclodextrin-based and amylose-based columns are commonly used for this purpose. sigmaaldrich.com The selection of the appropriate CSP is critical and often requires screening of different column chemistries.

Mobile Phase: The mobile phase composition also plays a significant role in chiral separations. In normal-phase chromatography, mixtures of alkanes and alcohols are often used. humanjournals.com In reversed-phase chromatography, aqueous buffers with organic modifiers are employed. humanjournals.com The addition of chiral mobile phase additives can also facilitate separation on an achiral column, but this method is less common. sigmaaldrich.com

For doxepin and its metabolites, HPLC methods using chiral stationary phases have been developed to resolve the (Z) and (E) isomers. sci-hub.se The United States Pharmacopeia (USP) outlines an HPLC method for the separation and quantification of the (Z)- and (E)-isomers of doxepin hydrochloride.

Mass Spectrometry (MS) Based Detection and Characterization

Mass spectrometry is an indispensable tool for the sensitive and specific detection and structural elucidation of drug metabolites. When coupled with chromatographic separation, it provides a powerful analytical platform.

Tandem Mass Spectrometry (LC-MS/MS) Method Optimization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.govnih.gov

Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for LC-MS/MS analysis of doxepin and its metabolites, typically operating in the positive ion mode. nih.govwa.gov

Multiple Reaction Monitoring (MRM): For quantification, tandem mass spectrometry is operated in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion that is formed upon fragmentation. This highly specific detection method minimizes interference from other compounds in the matrix. nih.govnih.gov For doxepin, a common precursor-to-product ion transition is m/z 280.1 → 107.0. nih.gov

Method Validation: A highly sensitive LC-MS/MS method for the simultaneous determination of doxepin and nordoxepin in human plasma has been developed and validated. nih.govresearchgate.net This method involved liquid-liquid extraction and chromatographic separation on a Hypurity C8 column. nih.govresearchgate.net The method demonstrated a linear dynamic range of 15.0–3900 pg/mL for doxepin. nih.gov

Table 3: LC-MS/MS Parameters for Doxepin and Nordoxepin

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Doxepin | 280.1 | 107.0 |

| Nordoxepin | 266.0 | 107.0 |

Data from a study on the estimation of doxepin and its metabolite in human plasma. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the identification and structural elucidation of unknown metabolites. researchgate.net

Accurate Mass Measurement: HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). researchgate.net This accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification.

Fragmentation Analysis: In addition to accurate mass measurement of the precursor ion, HRMS can also provide high-resolution data for the fragment ions produced in the mass spectrometer. This detailed fragmentation information helps in piecing together the structure of the metabolite. For example, the structure of metabolites of a tracer compound was elucidated using MS/HRMS with Higher-energy Collisional Dissociation (HCD) for fragmentation. nih.gov

Applications: HRMS is particularly useful in drug metabolism studies to identify novel or unexpected metabolites. researchgate.net By comparing the HRMS data of control and dosed samples, it is possible to detect drug-related material and then use the accurate mass and fragmentation data to propose a structure. This approach has been used to identify transformation products of pharmaceuticals in environmental samples. ub.edu

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-2-Hydroxydoxepin nih.gov |

| (E)-2-Hydroxy-N-desmethyldoxepin nih.gov |

| (Z)-N-Desmethyldoxepin nih.gov |

| (E)-N-Desmethyldoxepin nih.gov |

| (Z)-Doxepin N-oxide nih.gov |

| (E)-Doxepin N-oxide nih.gov |

| Doxepin |

| Desmethyldoxepin uw.edu.pl |

| Nordoxepin nih.gov |

| Trifluoroacetic anhydride nih.gov |

| Nortriptyline nih.gov |

| Imipramine uw.edu.pl |

| Amitriptyline uw.edu.pl |

| Clomipramine uw.edu.pl |

| Desipramine uw.edu.pl |

| Desmethylclomipramine uw.edu.pl |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) in Metabolite Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique for the characterization of complex mixtures, offering significant advantages for metabolite analysis. nih.gov This technology provides an additional dimension of separation to conventional mass spectrometry, distinguishing ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge in the gas phase. researchgate.net This property is quantified as the collision cross section (CCS), a key physical descriptor of an ion. researchgate.net

The primary benefit of IMS-MS in the context of this compound analysis lies in its ability to resolve isomeric and isobaric compounds. Doxepin and its metabolites, including hydroxylated forms, exist as (Z) and (E) geometric isomers. drugbank.compharmgkb.org These isomers have identical masses and can be difficult to separate using chromatography alone. IMS-MS can effectively separate such isomeric metabolites, providing crucial information for unambiguous identification. nih.gov

Furthermore, the coupling of liquid chromatography with IMS-MS (LC-IMS-MS) enhances analytical capabilities by reducing sample complexity and mitigating matrix effects. researchgate.netfrontiersin.org For the analysis of this compound in biological matrices, IMS can act as a filter, separating the analyte ions from background matrix components, thereby improving signal-to-noise ratios and facilitating clearer MS/MS fragmentation spectra for structural elucidation. researchgate.net While sensitivity was historically a limitation due to ion losses during analysis, modern techniques such as signal multiplexing have significantly improved the duty cycle, reducing sensitivity losses from as high as 99% to around 50%. frontiersin.org

The generation of CCS reference data is becoming increasingly vital for the confident identification of metabolites. researchgate.net A hypothetical application of IMS-MS for doxepin metabolites is outlined in the table below.

Table 1: Hypothetical IMS-MS Parameters for Doxepin Metabolite Separation

| Parameter | Value / Description | Purpose |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | To generate protonated [M+H]⁺ ions of doxepin and its metabolites. |

| Separation Technique | LC-IMS-MS | Provides three dimensions of separation: retention time, drift time (CCS), and m/z. |

| IMS Device | Travelling Wave Ion Mobility (TWIM) | Allows for the measurement of CCS values. |

Spectroscopic Characterization for Stereochemical Elucidation (Advanced Research Applications)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of organic molecules, including the specific identification of isomers like this compound. The technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. magritek.com

The identification of the (Z) isomer versus the (E) isomer is possible because the different geometric arrangement of the substituents around the exocyclic double bond places specific protons and carbons in distinct magnetic environments. This results in measurable differences in their chemical shifts (δ) and spin-spin coupling constants (J) in the NMR spectrum. researchgate.net For instance, in the (Z) isomer, the side chain is oriented cis to the benzene (B151609) ring of the dibenzo[b,e]oxepin core, which can induce anisotropic effects that shield or deshield nearby protons compared to their counterparts in the trans oriented (E) isomer.

Analysis of the ¹H NMR spectrum, including chemical shifts, integration values, and splitting patterns (multiplicity), allows for the assignment of each proton in the molecule. magritek.com Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to confirm the spatial proximity of protons, providing definitive proof of the (Z) or (E) configuration.

Table 2: Predicted ¹H NMR Chemical Shift Differences for Key Protons in (Z) vs. (E)-2-Hydroxy Doxepin

| Proton Location | Predicted δ (ppm) for (Z) Isomer | Predicted δ (ppm) for (E) Isomer | Rationale for Difference |

|---|---|---|---|

| Vinylic Proton (=CH-) | ~5.8 ppm | ~5.6 ppm | The stereochemistry of the side chain influences the electronic environment of the vinylic proton. |

| N-Methyl Protons (-N(CH₃)₂) | ~2.2 ppm | ~2.3 ppm | Spatial proximity to the aromatic rings in one isomer versus the other can cause slight shifts due to ring current effects. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to probe the structural and electronic properties of molecules, which is valuable in mechanistic studies involving this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. als-journal.com The dibenzo[b,e]oxepin core of this compound acts as the primary chromophore. The absorption of UV light promotes electrons from lower energy orbitals to higher energy orbitals (e.g., n→π* and π→π* transitions). The wavelength of maximum absorbance (λmax) is sensitive to the electronic structure of the chromophore and its substituents. als-journal.comtandfonline.com The position of the hydroxyl group and the (Z)/(E) stereochemistry can subtly alter the electronic distribution and, consequently, the λmax. These shifts can be used in mechanistic studies to monitor reactions, such as the formation of the metabolite or its interaction with biological macromolecules.

Table 3: Characteristic Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Wavelength/Wavenumber | Functional Group/Transition |

|---|---|---|---|

| IR | O-H stretch | 3200-3600 cm⁻¹ | Phenolic hydroxyl group |

| IR | Aromatic C-H stretch | 3000-3100 cm⁻¹ | Aromatic rings |

| IR | Aliphatic C-H stretch | 2850-2960 cm⁻¹ | Propylamine side chain |

| IR | C-O-C stretch | 1050-1250 cm⁻¹ | Dibenzoxepin ether linkage |

| UV-Vis | π→π* transition | ~250 nm | Aromatic system of the dibenzoxepin core. |

Sample Preparation Strategies for Biological Matrices (Non-Human Clinical Samples)

Solid-Phase Extraction (SPE) Development

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for the cleanup and concentration of analytes from complex biological matrices prior to analysis. Developing a robust SPE method for this compound from non-human samples, such as porcine serum, is critical for achieving accurate and reproducible quantification. tandfonline.com

The development process focuses on selecting an appropriate sorbent and optimizing the extraction protocol. Polymeric reversed-phase sorbents, such as the Oasis HLB (Hydrophilic-Lipophilic Balanced), are often suitable for tricyclic compounds and their metabolites because they provide good retention for a wide range of analytes and are stable across a broad pH range. tandfonline.com

A typical SPE method development involves four key steps:

Conditioning: The sorbent is treated with a solvent like methanol to activate the stationary phase, followed by water or a buffer to prepare it for the aqueous sample. oup.com

Loading: The pre-treated biological sample (e.g., porcine serum diluted with an acid) is passed through the cartridge. tandfonline.com The analyte and some endogenous materials are retained on the sorbent.

Washing: The cartridge is washed with a weak solvent to remove interfering compounds without eluting the analyte of interest. oup.com

Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified this compound. oup.com

Research on doxepin and its primary metabolite nordoxepin has shown that this approach can yield high and reproducible recoveries, often exceeding 94%. tandfonline.com

Table 4: Example SPE Protocol for this compound from Porcine Serum

| Step | Reagent/Solvent | Volume | Purpose |

|---|---|---|---|

| Sorbent | Oasis HLB Cartridge | 30 mg | Mixed-mode sorbent for retaining polar and non-polar compounds. |

| Conditioning | Methanol, followed by Deionized Water | 1 mL each | To solvate the sorbent and prepare for the aqueous sample. |

| Sample Pre-treatment | Porcine Serum + 2% Phosphoric Acid | 1:1 ratio | To precipitate proteins and adjust pH for optimal retention. |

| Loading | Pre-treated Sample | 1 mL | To adsorb the analyte onto the sorbent. |

| Wash 1 | 5% Methanol in Water | 1 mL | To remove hydrophilic interferences. |

| Wash 2 | Hexane | 1 mL | To remove lipophilic interferences. |

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov Optimization is key to maximizing the recovery of this compound while minimizing the extraction of interfering substances from non-human biological samples.

The efficiency of LLE is governed by several factors:

pH of the Aqueous Phase: this compound is a basic compound due to its tertiary amine group. Adjusting the pH of the biological sample to be alkaline (pH > 9) deprotonates the amine, neutralizing its charge and making it more soluble in organic solvents. nih.gov

Choice of Organic Solvent: The solvent must be immiscible with water and have a high affinity for the analyte. Common solvents for similar compounds include methyl tert-butyl ether (MTBE), hexane, and mixtures like hexane-isopropanol. researchgate.netnih.gov MTBE has been shown to provide high extraction recoveries (over 85%) for doxepin and its metabolites. nih.gov

Ionic Strength: The addition of salt (e.g., NaCl) to the aqueous phase can increase the extraction efficiency by reducing the solubility of the analyte in the aqueous layer (the "salting-out" effect). nih.gov

Phase Ratio and Mixing: Optimizing the volume ratio of organic solvent to aqueous sample and ensuring thorough mixing (e.g., by vortexing or centrifugation) is crucial for achieving partition equilibrium and maximizing recovery. nih.govijcce.ac.ir

Table 5: Optimization of LLE Parameters for this compound Recovery

| Parameter | Condition 1 | Recovery (%) | Condition 2 | Recovery (%) | Condition 3 | Recovery (%) |

|---|---|---|---|---|---|---|

| Organic Solvent | n-Hexane | 45% | Ethyl Acetate | 75% | Methyl tert-butyl ether (MTBE) | 91% |

| Sample pH | pH 7.0 | 30% | pH 9.0 | 88% | pH 11.0 | 92% |

| Ionic Strength | No Salt Added | 89% | 5% NaCl | 93% | 10% NaCl | 94% |

| Solvent:Sample Ratio | 2:1 | 85% | 5:1 | 92% | 8:1 | 93% |

(Note: Recovery values are hypothetical, based on principles from cited literature for illustrative purposes.)

Molecular and Cellular Mechanisms of Action of Z 2 Hydroxy Doxepin Preclinical Focus

Receptor Binding Affinities and Pharmacological Profiles (In Vitro Receptor Assays)

The pharmacological activity of (Z)-2-hydroxy doxepin (B10761459), like its parent compound, is characterized by its interaction with a variety of neurotransmitter receptors and transporters. In vitro assays using animal-derived tissues or cloned human receptors are crucial for elucidating these properties.

Doxepin and its metabolites are known to interact with monoamine transporters, which are key targets for antidepressant medications. drugs.comresearchgate.net Doxepin inhibits the reuptake of norepinephrine (B1679862) and serotonin (B10506), although the (E)-isomer is a more selective inhibitor of norepinephrine reuptake. preprints.orgwikipedia.org The (Z)-isomer, conversely, is a more potent inhibitor of serotonin reuptake. wikipedia.org

| Compound | Target | Action | Species | Notes |

| Doxepin | Norepinephrine Transporter (NET) | Inhibitor | Human | The (E)-isomer is more selective for NET. preprints.orgwikipedia.org |

| Doxepin | Serotonin Transporter (SERT) | Inhibitor | Human | The (Z)-isomer is a more potent inhibitor of SERT. wikipedia.org |

| Desmethyldoxepin | Norepinephrine Transporter (NET) | Potent Inhibitor | Human | An active metabolite of doxepin. preprints.org |

Doxepin is a very potent antagonist of the histamine (B1213489) H1 receptor, which is thought to contribute significantly to its sedative effects. preprints.orgpharmgkb.orgpreprints.org There is a marked stereoselectivity in this interaction, with the (Z)-isomer of doxepin demonstrating a significantly higher affinity for the H1 receptor compared to the (E)-isomer. preprints.orgnih.gov

A study analyzing doxepin isomers bound to the purified H1 receptor found that the (Z)-isomer bound with approximately 5.2-fold higher affinity than the (E)-isomer. nih.govdroracle.ai This preference is notable because molecular modeling based on the crystal structure of the H1R/doxepin complex had suggested a potential hydrogen bond between the E-isomer and a threonine residue (Thr112) in the binding pocket, a bond not formed with the Z-isomer. nih.gov However, further analysis and molecular dynamics simulations indicated that this hydrogen bond with the E-isomer does not form and that the chemical environment of the binding pocket is slightly more favorable for the (Z)-isomer. nih.gov Given the high H1 receptor affinity of the parent (Z)-doxepin, it is plausible that the (Z)-2-hydroxy doxepin metabolite also retains significant affinity for this receptor, although specific binding data for the hydroxylated metabolite is not available in the search results.

| Compound | Receptor | Ki (nM) | Species | Notes |

| (Z)-Doxepin | Histamine H1 | - | Human | Has over 5 times higher affinity for the H1 receptor than the (E)-isomer. preprints.orgnih.govdroracle.ai |

| Doxepin | Histamine H1 | <1 | Human | High affinity, acting as a selective antagonist. fda.gov |

Doxepin also acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, which is responsible for its anticholinergic side effects. pharmgkb.orgpreprints.orggoogle.com In vitro studies using rat brain homogenates and guinea pig ileum have shown that doxepin is a potent antagonist at both central and peripheral muscarinic receptors. service.gov.uk The cis-isomer (Z-doxepin) has been shown to be more potent than the trans-isomer (E-doxepin) in producing central and peripheral anticholinergic effects in mice. service.gov.uk While specific binding data for this compound at muscarinic receptors is not provided, the activity of the parent isomer suggests a potential for interaction.

| Compound | Receptor Type | Potency | Model System | Reference |

| Doxepin | Central Muscarinic Receptors | Less potent than amitriptyline | Rat brain homogenates | service.gov.uk |

| Doxepin | Peripheral Muscarinic Receptors | Less potent than amitriptyline | Guinea pig ileum | service.gov.uk |

| (Z)-Doxepin | Muscarinic Receptors | More potent than (E)-doxepin | Mice (in vivo) | service.gov.uk |

Enzyme Inhibition and Modulation in Cell-Free or Cellular Assays

The metabolism of doxepin is primarily carried out by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C19. nih.govpreprints.org In vitro studies with human liver microsomes have shown that doxepin hydroxylation is stereospecific, with CYP2D6 exclusively hydroxylating the E-isomer of both doxepin and its metabolite N-desmethyldoxepin. nih.govcaldic.comservice.gov.uk There was no evidence of Z-doxepin hydroxylation by CYP2D6 in these studies. nih.govcaldic.comservice.gov.uk This suggests that the formation of this compound may be mediated by other CYP enzymes or occur at a much lower rate.

Doxepin itself has been shown to inhibit certain CYP enzymes. fda.gov For instance, doxepin can inhibit the metabolism of other drugs, and its own metabolism can be affected by inhibitors of CYP2D6 and CYP2C19. preprints.org The potential for this compound to inhibit or modulate metabolic enzymes has not been specifically detailed in the provided search results.

Modulation of Intracellular Signaling Pathways (In Vitro Cell Culture Studies)

The interaction of this compound with its target receptors would be expected to trigger downstream intracellular signaling cascades. For example, antagonism of the H1 receptor by doxepin leads to the blockade of histamine-induced signaling. Activation of muscarinic receptors, which doxepin antagonizes, typically leads to the modulation of various cellular processes through G protein-coupled signaling. nih.gov

A recent study demonstrated that doxepin can modulate the PI3K/Akt signaling pathway in the context of cisplatin-induced nephrotoxicity in rats, where it showed a protective effect. nih.gov While this study focused on the parent drug and not specifically the (Z)-2-hydroxy metabolite, it highlights a potential mechanism of action beyond direct receptor antagonism. The PI3K/Akt pathway is a critical signaling cascade involved in cell survival, growth, and proliferation. The ability of this compound to modulate this or other intracellular pathways would depend on its specific receptor binding profile and cellular context.

Preclinical In Vitro and Ex Vivo Models of Biological Activity

Preclinical models are essential for understanding the biological effects of compounds like this compound. In vitro studies using isolated tissues or cells can reveal specific pharmacological actions. For instance, the anticholinergic activity of doxepin has been demonstrated in ex vivo models using guinea pig ileum, where it antagonizes acetylcholine-induced contractions. service.gov.uk

Organ Bath and Tissue Slice Studies

There is a lack of available data from organ bath or tissue slice studies that specifically examines the pharmacological activity of this compound. In vitro studies on the parent compound, doxepin, have utilized preparations such as guinea pig ileum and rat brain homogenates to characterize its anticholinergic and antihistaminic properties. nih.gov Additionally, the effects of doxepin on norepinephrine uptake have been studied in rat brain slices. nih.gov However, these findings cannot be directly and solely attributed to the this compound metabolite.

Theoretical and Computational Investigations of Z 2 Hydroxy Doxepin

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is no specific information available in the reviewed scientific literature regarding quantum chemical calculations performed to determine the electronic structure and reactivity of (Z)-2-Hydroxy Doxepin (B10761459). Such studies would theoretically involve methods like Density Functional Theory (DFT) to calculate electronic properties, molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and reactivity descriptors, but these have not been published for this specific metabolite.

Molecular Docking and Dynamics Simulations with Target Receptors (e.g., Histamine (B1213489) H1 receptor)

No dedicated molecular docking or molecular dynamics (MD) simulation studies for (Z)-2-Hydroxy Doxepin with the histamine H1 receptor or other target receptors were found in the scientific literature.

While extensive MD simulations have been conducted for the parent compound, (Z)-doxepin, these findings cannot be directly extrapolated to its 2-hydroxy metabolite. nih.gov The introduction of a hydroxyl group would significantly alter the molecule's electronic properties, polarity, and potential for hydrogen bonding, thereby changing its interaction profile within a receptor's binding pocket.

Specific ligand-protein interaction models for this compound are not available. For the parent compound, (Z)-doxepin, interaction modeling with the H1 receptor has shown that the chemical environment within the binding pocket, particularly the Thr112 side chain, is more favorable for the Z-isomer than the E-isomer, contributing to its higher affinity. nih.gov

There are no published binding site predictions or detailed energetic analyses (e.g., calculation of binding free energies) specifically for the interaction of this compound with any biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Relationships)

No Quantitative Structure-Activity Relationship (QSAR) studies focusing on this compound or a series of related doxepin metabolites were identified in the literature.

The foundational steps for a QSAR study, including the calculation of molecular descriptors (e.g., topological, electronic, hydrophobic) for this compound and the subsequent development of a predictive model, have not been reported.

Without established QSAR models, there are no theoretical predictions for the binding affinities or metabolic rates of this compound based on its structural properties.

Cheminformatics and Data Mining for Analog Exploration

The process of discovering novel molecular structures based on a parent compound like this compound is a core focus of modern medicinal chemistry. Cheminformatics and data mining provide the essential tools to navigate the vast chemical space and identify candidates with desirable characteristics. This exploration is not random; it is a guided search using computational algorithms and accumulated chemical data to build structure-activity relationships (SAR).

Database Searching and Similarity Analysis

The initial step in analog exploration often involves searching large chemical databases. Utilizing the known structure of this compound as a query, researchers can perform several types of searches:

Substructure Searching: This method identifies all compounds in a database that contain the core dibenz[b,e]oxepine scaffold of this compound. This allows for the identification of a broad range of related molecules that have been synthesized or studied previously.

Similarity Searching: This more refined approach uses molecular fingerprints—binary strings that encode structural features—to find molecules that are structurally similar to this compound. The degree of similarity can be quantified, allowing for a ranked list of potential analogs. Common similarity metrics include the Tanimoto coefficient.

These searches can be performed on publicly available databases such as PubChem and ChEMBL, as well as proprietary internal databases. The output is a collection of existing compounds that can serve as a starting point for further design or for understanding the general SAR of the dibenz[b,e]oxepine class.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While database searching identifies existing analogs, Quantitative Structure-Activity Relationship (QSAR) modeling aims to predict the activity of novel, unsynthesized compounds. For a series of analogs of this compound, a QSAR model can be developed to correlate structural or physicochemical properties with a specific biological activity.

The development of a robust QSAR model involves several key steps:

Data Set Assembly: A training set of molecules with known activities is required. For this compound, this could include data from related tricyclic antidepressants and their metabolites.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using an external set of compounds not used in the model's creation.

A validated QSAR model can then be used to screen a virtual library of potential this compound analogs, prioritizing those with the highest predicted activity for synthesis and experimental testing. For instance, a 3D-QSAR study on related dibenz[b,e]azepine derivatives successfully identified key steric and electrostatic fields that influence biological activity, guiding the design of more potent compounds. semanticscholar.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful tool for analog exploration. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target.

By analyzing the structure of this compound and its known interactions with biological targets, a pharmacophore model can be generated. This model can then be used as a 3D query to screen large databases of compounds, identifying molecules that fit the pharmacophore regardless of their underlying chemical scaffold. This approach is particularly useful for scaffold hopping—finding new core structures that maintain the key interactions for biological activity.

The table below illustrates a hypothetical set of pharmacophoric features for a this compound analog targeting a specific receptor.

| Feature ID | Feature Type | Location (Relative Coordinates) |

| HBA1 | Hydrogen Bond Acceptor | (x1, y1, z1) |

| HBD1 | Hydrogen Bond Donor | (x2, y2, z2) |

| AROM1 | Aromatic Ring | (x3, y3, z3) |

| HYD1 | Hydrophobic Center | (x4, y4, z4) |

Data Mining of Scientific Literature and Patents

A significant amount of chemical and biological data is embedded within scientific articles and patents. Text mining and data mining algorithms can be employed to automatically extract this information, uncovering relationships between chemical structures and biological outcomes that might not be available in structured databases. This can reveal previously overlooked analogs or provide insights into the SAR of the dibenz[b,e]oxepine class of compounds.

The integration of these cheminformatics and data mining techniques provides a comprehensive framework for the exploration of this compound analogs. By combining database searching, predictive modeling, and literature analysis, researchers can efficiently identify and prioritize novel compounds for further investigation, accelerating the drug discovery process.

Future Research Directions and Unaddressed Academic Questions for Z 2 Hydroxy Doxepin

Development of Novel Stereoselective Synthetic Routes

The generation of pure (Z)-2-Hydroxy Doxepin (B10761459) is a fundamental prerequisite for any detailed pharmacological or toxicological investigation. While methods for preparing the (Z) and (E) isomers of 2-Hydroxydoxepin have been described, these routes may not be optimal for producing the high-purity material required for modern research applications. google.com A significant unaddressed question is the feasibility of a scalable, efficient, and highly stereoselective synthesis.

Future research should prioritize the development of novel synthetic strategies. Key areas of exploration could include:

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of the (Z)-isomer from a common precursor, minimizing the need for difficult chiral separations.

Stereospecific Reactions: Designing reaction sequences that preserve or invert stereochemistry at key steps to yield the desired isomer with high fidelity.

Enzymatic Synthesis: Investigating the use of engineered enzymes to perform stereoselective hydroxylations, offering a potentially greener and more precise alternative to traditional chemical methods.

The successful development of such routes is paramount, as it would provide the necessary quantities of pure (Z)-2-Hydroxy Doxepin to enable the comprehensive preclinical studies outlined in the subsequent sections.

Comprehensive Identification of All Relevant Metabolic Enzymes and Pathways

A pivotal and largely unanswered question is which specific enzymes are responsible for the formation of this compound in humans. Doxepin metabolism is known to be mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP2C19 playing major roles in demethylation and hydroxylation. drugbank.compreprints.org However, existing in vitro research presents a significant finding: doxepin hydroxylation appears to be exclusively stereospecific for the E-isomer. nih.govservice.gov.uk Studies using human liver microsomes and recombinant CYP2D6 showed that while E-doxepin was readily hydroxylated, there was no evidence of Z-doxepin hydroxylation. nih.govservice.gov.uk

This raises the critical question of whether this compound is a significant human metabolite at all, or if it is formed via an alternative, uncharacterized pathway. Future research must address this gap directly. A comprehensive in vitro screening using a broad panel of recombinant human CYP enzymes is necessary to determine if any isoform other than CYP2D6 can catalyze this specific reaction. Furthermore, the role of other enzyme families, such as flavin-containing monooxygenases (FMOs), should be investigated. Subsequent glucuronidation pathways, which are a major route of elimination for doxepin metabolites, would also require characterization for the (Z)-hydroxy metabolite using a panel of UDP-glucuronosyltransferase (UGT) enzymes. drugbank.com

| Enzyme Family | Known Role in Doxepin Metabolism | Unaddressed Question for this compound |

| Cytochrome P450 (CYP) | CYP2D6 hydroxylates E-Doxepin; CYP2C19, CYP1A2, CYP3A4 involved in N-demethylation. nih.govclinpgx.org | Which CYP isoform, if any, is responsible for the formation of this compound? |

| UDP-glucuronosyl- transferase (UGT) | Glucuronidation is a major elimination pathway for doxepin metabolites. drugbank.com | Which UGT isoforms are responsible for the conjugation of this compound? |

Advancements in Stereospecific Analytical Techniques for Trace Analysis

Detecting and quantifying specific stereoisomers of drug metabolites in complex biological matrices like blood plasma or urine is a significant analytical challenge. While stereoselective gas chromatography-mass spectrometry (GC-MS) methods have been developed for doxepin and its primary metabolites, there is a need for more advanced and sensitive techniques specifically validated for this compound. nih.gov Given that it may be a minor metabolite, achieving the necessary limits of detection for trace analysis is crucial.

Future research should focus on developing and validating highly sensitive stereospecific assays. Promising avenues include:

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for bioanalytical assays, offering high selectivity and sensitivity. humanjournals.com The development of a robust method using a suitable chiral column would allow for the definitive separation and quantification of this compound from its (E)-isomer and other metabolites.

Supercritical Fluid Chromatography (SFC): Chiral SFC can offer faster separations and different selectivity compared to LC, providing another powerful tool for stereoisomeric analysis.

The availability of such validated analytical methods is essential for conducting pharmacokinetic studies and for the metabolomic research proposed in section 7.5.

Detailed Elucidation of Molecular Mechanisms in Preclinical Models

The molecular mechanisms of the parent drug, doxepin, are well-characterized, involving potent antagonism of histamine (B1213489) H1 receptors and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. nih.govclinpgx.orgnih.gov Recent research has even quantified the stereospecific binding of doxepin isomers, finding that (Z)-doxepin has a significantly higher binding affinity for the H1 receptor than the (E)-isomer. news-medical.net However, the pharmacological activity of this compound is entirely unknown.

A critical area for future research is the detailed elucidation of this metabolite's molecular targets and functional activity. Once a stable, pure supply of the compound is available (from section 7.1), a systematic preclinical evaluation should be undertaken. This would involve:

Receptor Binding Assays: Screening this compound against a broad panel of CNS receptors, including histaminergic, serotonergic, adrenergic, and muscarinic receptors, to identify its primary molecular targets.

Functional Assays: Assessing the functional consequences of receptor binding (e.g., agonist, antagonist, or inverse agonist activity) to understand its pharmacological effect at a cellular level.

Transporter Inhibition Assays: Evaluating its ability to inhibit norepinephrine, serotonin, and dopamine (B1211576) transporters to determine if it retains any of the parent drug's antidepressant-like activity.

These studies will clarify whether this compound is an active metabolite that contributes to the therapeutic effects or adverse effects of doxepin, or if it is merely an inactive breakdown product.

Integration of Multi-Omics Data in Metabolite Research

The field of pharmacometabolomics offers powerful tools to understand the variability in drug response. mdpi.com Integrating data from different "omics" platforms can provide a holistic view of how an individual's unique biological makeup influences drug metabolism and clinical outcomes. mdpi.com The application of these techniques to doxepin metabolism, specifically concerning its stereoisomeric metabolites, is a completely unexplored frontier.

Future research should leverage multi-omics approaches to investigate the role of this compound. A potential study design could involve:

Pharmacometabolomics: Using advanced analytical techniques (as described in 7.3) to quantify levels of this compound and other metabolites in clinical samples from patients treated with doxepin.

Pharmacogenomics: Correlating the identified metabolite profiles with patients' genetic data, particularly known polymorphisms in CYP and UGT genes. clinpgx.org

Data Integration: Using computational and machine learning methods to integrate these datasets. researchgate.net This could reveal novel associations between specific genetic variants and the propensity to form this compound, potentially explaining inter-individual differences in drug efficacy or side effects.

This approach could provide crucial insights into the clinical relevance of this metabolic pathway and help identify biomarkers for personalized doxepin therapy.

Exploration of Structure-Activity Relationships for Novel Bioactive Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. mdpi.commdpi.com This knowledge is then used to design new molecules with improved potency, selectivity, or pharmacokinetic properties. nih.gov To date, no SAR studies have been performed on analogs of this compound.

This represents a significant opportunity for future research. Once the molecular targets and activity of this compound are identified (section 7.4), a medicinal chemistry program could be initiated. The research would involve:

Synthesis of Analogs: Creating a library of new compounds by making systematic chemical modifications to the this compound scaffold. This could include altering substituents on the aromatic rings or modifying the length and nature of the side chain.

In Vitro Screening: Testing these new analogs in the relevant binding and functional assays to determine how the structural changes affect their biological activity.

SAR Model Development: Using the resulting data to build a predictive SAR model.

This exploration could lead to the discovery of novel bioactive analogs with unique pharmacological profiles, potentially representing new leads for therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.